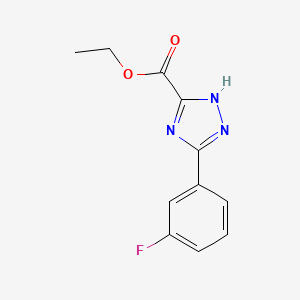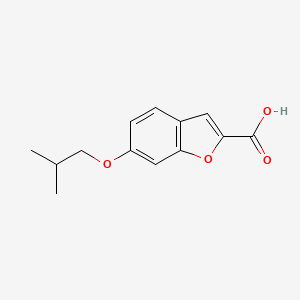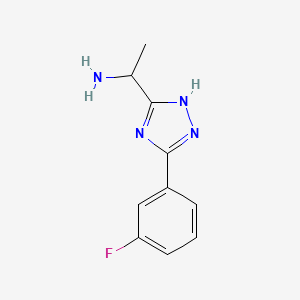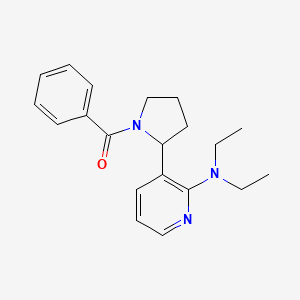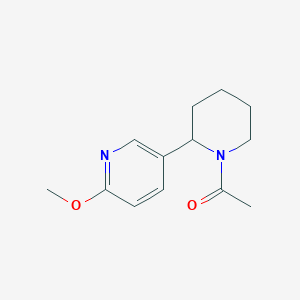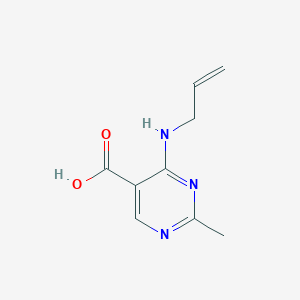
4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with an allylamino group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Allylamino Group: The allylamino group can be introduced via a nucleophilic substitution reaction using allylamine as the nucleophile.
Methylation: The methyl group at the 2-position can be introduced through an alkylation reaction using a suitable methylating agent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The allylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Oxidation of the allylamino group can yield oxo derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: Substitution reactions can yield various substituted pyrimidine derivatives.
Scientific Research Applications
4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The allylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylpyrimidine-5-carboxylic acid: Similar structure but lacks the allyl group.
2-Methylpyrimidine-5-carboxylic acid: Similar structure but lacks both the allylamino and amino groups.
4-(Methylamino)-2-methylpyrimidine-5-carboxylic acid: Similar structure but has a methylamino group instead of an allylamino group.
Uniqueness
4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid is unique due to the presence of the allylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The allylamino group can participate in unique interactions and reactions, making this compound valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-methyl-4-(prop-2-enylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c1-3-4-10-8-7(9(13)14)5-11-6(2)12-8/h3,5H,1,4H2,2H3,(H,13,14)(H,10,11,12) |
InChI Key |
KXPHTXSDJSHADU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NCC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



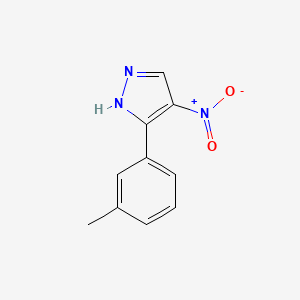

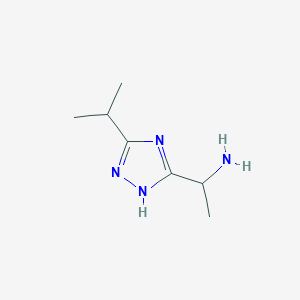

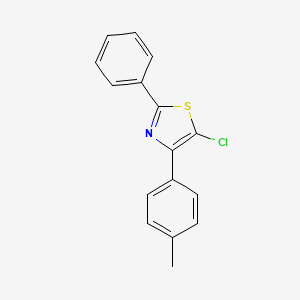
![2-Bromo-6-isopropylbenzo[d]thiazole](/img/structure/B11810234.png)

![6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11810247.png)
